![molecular formula C10H12O5 B1334650 Ethyl 5-[(acetyloxy)methyl]-2-furoate CAS No. 99187-01-6](/img/structure/B1334650.png)
Ethyl 5-[(acetyloxy)methyl]-2-furoate
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Description
Ethyl 5-[(acetyloxy)methyl]-2-furoate is a chemical compound related to the family of furan derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including flavor chemistry and pharmaceuticals. The compound of interest is structurally related to methyl 5-acetyl-2-furoate, which has been studied for its anodic oxidation behavior in protic solvents , and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a flavor compound synthesized through Grignard reaction and condensation .
Synthesis Analysis
The synthesis of related furan derivatives has been explored in several studies. For instance, methyl 5-acetyl-2-furoate was prepared via oxidation of 5-(1-hydroxyethyl)-2-furoate using the Jones reagent, followed by a sequence of reactions including chloroethylation, substitution, and methanolysis . Another related compound, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, was synthesized from diethyl oxalate, highlighting the role of bases in the condensation process and the suppression of self-condensation in the presence of strong bases . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, a related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, was characterized by FT-IR, NMR, and single-crystal X-ray diffraction . These techniques could be applied to this compound to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions. The anodic oxidation of methyl 5-acetyl-2-furoate in methanol leads to ring-opened diesters and lactones, which can be rationalized from the formation of cationic intermediates that are readily solvolized . Similarly, the carbonylation of acetylenes catalyzed by rhodium carbonyl in the presence of olefins and proton donors can yield furanones . These reactions provide a framework for understanding the chemical behavior of this compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their odor, as seen in the sweet, maple, caramel odor of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone . Additionally, the biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives against cancer cell lines and bacteria suggests that this compound may also possess interesting biological properties .
Scientific Research Applications
Synthesis Processes
- Ethyl 5-[(acetyloxy)methyl]-2-furoate has been involved in various synthesis processes. For instance, Kuticheva et al. (2015) describe its preparation via oxidation and substitution methods in the context of synthesizing 5-acetyl derivatives of alkyl 2-furoates (Kuticheva, Pevzner, & Petrov, 2015).
Glycosidase Inhibitory Activities
- Moreno‐Vargas et al. (2003) studied the glycosidase inhibitory activities of derivatives of this compound, demonstrating its potential in inhibiting alpha-L-fucosidase and beta-galactosidase (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Chemical Transformations and Reactions
- Gómez Sánchez & Roldan (1972) explored the acid-catalyzed dehydration of derivatives of this compound, contributing to the understanding of its chemical behavior under different conditions (Gómez Sánchez & Roldan, 1972).
Photoreactions and Oxygenation
- Aparicio et al. (1986) investigated the photo-oxygenation of polyhydroxyalkylfurans, including this compound, revealing insights into its behavior under photoreactive conditions (Aparicio, Díaz, Garcia, & Calvo-Flores, 1986).
Catalytic Applications
- Fu et al. (2012) discussed the use of methyl 5-bromo-2-furoate, a compound related to this compound, in palladium-catalysed direct arylation, highlighting its utility in complex chemical syntheses (Fu, Zhao, Bruneau, & Doucet, 2012).
Intramolecular Ring Formation
- Yakushijin et al. (1982) explored the thermal and photochemical decomposition of methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate, a derivative of this compound, demonstrating its potential in intramolecular ring formation (Yakushijin, Tsuruta, & Furukawa, 1982).
Derivative Synthesis
- Mashichev, Pevzner, & Petrov (2020) synthesized derivatives of ethyl 4-acetyl-5-methyl-2-furoate, providing insights into the chemical modifications and applications of similar furoate compounds (Mashichev, Pevzner, & Petrov, 2020).
properties
IUPAC Name |
ethyl 5-(acetyloxymethyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-13-10(12)9-5-4-8(15-9)6-14-7(2)11/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLJVLDCHNKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383900 |
Source
|
Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99187-01-6 |
Source
|
Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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